molecular formula C16H14N2S B1364066 2-(Diphenylmethyl)-1,3-thiazol-4-amine CAS No. 425399-53-7

2-(Diphenylmethyl)-1,3-thiazol-4-amine

Cat. No.: B1364066
CAS No.: 425399-53-7
M. Wt: 266.4 g/mol
InChI Key: DUUZMBXMNDQVIX-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-1,3-thiazol-4-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diphenylmethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine typically involves the reaction of diphenylmethanol with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction scheme is as follows:

  • Diphenylmethanol + Thioamide → Intermediate
  • Intermediate → this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, Lewis acids like aluminum chloride are used to facilitate the cyclization process. The reaction is typically carried out in a solvent like dichloromethane or toluene to ensure proper mixing and heat dissipation.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylmethyl)-1,3-thiazol-4-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
  • Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Thiazolidine derivatives.
  • Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(Diphenylmethyl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.
  • Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
  • Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
  • Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-1,3-thiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The diphenylmethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis and protein function.

Comparison with Similar Compounds

  • 2-(Diphenylmethyl)-pyrrolidine
  • 2-(Diphenylmethyl)-piperidine
  • 2-(Diphenylmethyl)-imidazole

Comparison: 2-(Diphenylmethyl)-1,3-thiazol-4-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-(Diphenylmethyl)-pyrrolidine and 2-(Diphenylmethyl)-piperidine, the thiazole derivative exhibits enhanced antimicrobial properties and different pharmacokinetic profiles. The presence of the thiazole ring also allows for a broader range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-benzhydryl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUZMBXMNDQVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387159
Record name 2-benzhydryl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425399-53-7
Record name 2-benzhydryl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylmethyl)-1,3-thiazol-4-amine
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2-(Diphenylmethyl)-1,3-thiazol-4-amine
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2-(Diphenylmethyl)-1,3-thiazol-4-amine
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2-(Diphenylmethyl)-1,3-thiazol-4-amine
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Reactant of Route 6
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